molecular formula C17H20N4O3S B2594032 N'-{(E)-[2-(2,6-dimethylmorpholino)-1,3-thiazol-5-yl]methylidene}-2-hydroxybenzenecarbohydrazide CAS No. 477868-57-8

N'-{(E)-[2-(2,6-dimethylmorpholino)-1,3-thiazol-5-yl]methylidene}-2-hydroxybenzenecarbohydrazide

Cat. No.: B2594032
CAS No.: 477868-57-8
M. Wt: 360.43
InChI Key: XFRQGTAEGQNQDK-UFWORHAWSA-N
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Description

N’-{(E)-[2-(2,6-dimethylmorpholino)-1,3-thiazol-5-yl]methylidene}-2-hydroxybenzenecarbohydrazide is a complex organic compound with a molecular formula of C17H20N4O3S and a molecular weight of 360.43 g/mol . This compound is characterized by its unique structure, which includes a morpholino group, a thiazole ring, and a hydroxybenzenecarbohydrazide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[2-(2,6-dimethylmorpholino)-1,3-thiazol-5-yl]methylidene}-2-hydroxybenzenecarbohydrazide typically involves the condensation of 2-hydroxybenzenecarbohydrazide with an aldehyde derivative of 2-(2,6-dimethylmorpholino)-1,3-thiazole . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve advanced techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[2-(2,6-dimethylmorpholino)-1,3-thiazol-5-yl]methylidene}-2-hydroxybenzenecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into its corresponding reduced forms.

    Substitution: It can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

N’-{(E)-[2-(2,6-dimethylmorpholino)-1,3-thiazol-5-yl]methylidene}-2-hydroxybenzenecarbohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N’-{(E)-[2-(2,6-dimethylmorpholino)-1,3-thiazol-5-yl]methylidene}-2-hydroxybenzenecarbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1E)-[2-(2,6-dimethylmorpholin-4-yl)-1,3-thiazol-5-yl]methylidene]-2-hydroxybenzohydrazide
  • 2-hydroxybenzenecarbohydrazide derivatives

Uniqueness

N’-{(E)-[2-(2,6-dimethylmorpholino)-1,3-thiazol-5-yl]methylidene}-2-hydroxybenzenecarbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(E)-[2-(2,6-dimethylmorpholin-4-yl)-1,3-thiazol-5-yl]methylideneamino]-2-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3S/c1-11-9-21(10-12(2)24-11)17-18-7-13(25-17)8-19-20-16(23)14-5-3-4-6-15(14)22/h3-8,11-12,22H,9-10H2,1-2H3,(H,20,23)/b19-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFRQGTAEGQNQDK-UFWORHAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC=C(S2)C=NNC(=O)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CN(CC(O1)C)C2=NC=C(S2)/C=N/NC(=O)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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